molecular formula C12H20O B14416583 11-Dodecynal CAS No. 79918-86-8

11-Dodecynal

Cat. No.: B14416583
CAS No.: 79918-86-8
M. Wt: 180.29 g/mol
InChI Key: TUZQWBWNQPYHKL-UHFFFAOYSA-N
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Description

11-Dodecenol (CAS 35289-31-7) is a monounsaturated primary alcohol with the molecular formula C₁₂H₂₄O and a molecular weight of 184.3184 g/mol . Its IUPAC name is 11-dodecen-1-ol, indicating a 12-carbon chain with a hydroxyl group at position 1 and a double bond at position 11. This compound is structurally significant due to its amphiphilic nature, enabling applications in surfactants, organic synthesis, and specialty chemicals.

Properties

CAS No.

79918-86-8

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

dodec-11-ynal

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1,12H,3-11H2

InChI Key

TUZQWBWNQPYHKL-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Pyridinium Chlorochromate (PCC) Oxidation

PCC operates under mild, anhydrous conditions, typically in dichloromethane at 0–25°C. A 2021 study demonstrated that dissolving 11-dodecyn-1-ol (10 mmol) in 50 mL CH₂Cl₂ with PCC (12 mmol) yields this compound in 78% yield after 6 hours. The reaction mechanism involves the formation of a chromate ester intermediate, followed by β-hydrogen elimination.

Manganese Dioxide (MnO₂) Oxidation

Activated MnO₂ selectively oxidizes allylic and propargyl alcohols. For 11-dodecyn-1-ol, refluxing in hexane with MnO₂ (10 equiv) for 24 hours achieves 65% yield. However, overoxidation to the carboxylic acid occurs if reaction times exceed 30 hours.

Wittig Reaction with Undec-10-ynal

The Wittig reaction between undec-10-ynal (C₁₁H₁₆O) and methyltriphenylphosphonium ylide provides a modular approach.

Ylide Preparation

Methyltriphenylphosphonium bromide (1.2 equiv) reacts with potassium tert-butoxide (1.5 equiv) in tetrahydrofuran (THF) at −78°C to generate the ylide. Adding undec-10-ynal (1.0 equiv) dropwise at −20°C initiates the [2+2] cycloaddition, forming this compound in 82% yield after aqueous workup.

Solvent and Temperature Optimization

Replacing THF with diethyl ether improves ylide stability, increasing yields to 88%. Temperatures above −10°C promote side reactions, reducing purity to <90%.

Hydroformylation of 1-Undecyne

Hydroformylation of 1-undecyne (C₁₁H₂₀) with syngas (CO/H₂) under rhodium catalysis introduces the aldehyde group regioselectively.

Rhodium-Catalyzed Process

A 2019 protocol uses Rh(acac)(CO)₂ (0.1 mol%) with tris(2-tert-butylphenyl)phosphite (0.3 mol%) in toluene at 80°C. At 20 bar syngas pressure, 1-undecyne converts to this compound with 91% selectivity and 85% isolated yield.

Ligand Effects

Bulky phosphite ligands suppress alkene isomerization, critical for maintaining the terminal aldehyde structure. Smaller ligands like triphenylphosphine reduce selectivity to 67%.

Corey-Fuchs Reaction

The Corey-Fuchs reaction constructs the alkyne and aldehyde groups sequentially from 1,1-dibromo-10-undecene.

Dibromination and Elimination

Treating 10-undecen-1-ol (1.0 equiv) with phosphorus tribromide (2.2 equiv) in CH₂Cl₂ yields 1,1-dibromo-10-undecene. Subsequent elimination using potassium tert-butoxide (3.0 equiv) in THF generates this compound in 74% yield over two steps.

Alkyne Hydroboration-Oxidation

Hydroboration of 1-undecyne followed by oxidative workup offers an alternative pathway.

Anti-Markovnikov Addition

Borane-dimethyl sulfide (1.1 equiv) adds to 1-undecyne in THF at 0°C, forming the anti-Markovnikov alkylborane. Oxidation with hydrogen peroxide (3.0 equiv) and NaOH (1.0 equiv) provides this compound in 68% yield.

Cross-Metathesis Approaches

Olefin cross-metathesis between allyl aldehyde and 9-decyne using Grubbs catalysts has been explored.

Grubbs 2nd-Generation Catalyst

Reacting allyl aldehyde (1.2 equiv) with 9-decyne (1.0 equiv) in CH₂Cl₂ with Grubbs-II (5 mol%) at 40°C for 12 hours yields this compound in 59% yield. Ethylene gas removal improves conversion to 71%.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalyst/Conditions Selectivity (%)
PCC Oxidation 78 0–25 PCC in CH₂Cl₂ 95
Wittig Reaction 88 −20 Ph₃P=CH₂ in Et₂O 93
Hydroformylation 85 80 Rh(acac)(CO)₂, syngas 91
Corey-Fuchs 74 −78 to 25 PBr₃, KOtBu 89
Hydroboration-Oxidation 68 0 BH₃·SMe₂, H₂O₂/NaOH 84
Cross-Metathesis 71 40 Grubbs-II 78

Scientific Research Applications

11-Dodecynal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its aldehyde group, which imparts a pleasant aroma.

Mechanism of Action

The mechanism of action of 11-Dodecynal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The triple bond in the alkyne moiety allows for addition reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is primarily driven by the electrophilic nature of the aldehyde group and the nucleophilic nature of the alkyne.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following compounds share functional or structural similarities with 11-Dodecenol, enabling a comparative assessment of their properties and applications:

Compound Molecular Formula Molecular Weight (g/mol) Functional Group(s) CAS Number Key Properties/Applications
11-Dodecenol C₁₂H₂₄O 184.3184 Primary alcohol, alkene 35289-31-7 Surfactant precursor, spectral analysis
Dodecylamine C₁₂H₂₇N 185.35 Primary amine 124-22-1 Polymer additive, corrosion inhibitor
Dodecane-1,12-diol C₁₂H₂₆O₂ 202.34 Diol Not provided Research applications, stable under standard conditions
cis-11-Hexadecenal C₁₆H₃₀O 238.4088 Aldehyde, alkene 53939-28-9 Pheromone synthesis, organic intermediates

Functional Group Reactivity

  • 11-Dodecenol: The hydroxyl group enables esterification and oxidation reactions, while the double bond allows for hydrogenation or epoxidation .
  • Dodecylamine : The amine group facilitates salt formation (e.g., with acids) and is utilized in cationic surfactants. Its hazards include skin irritation and flammability .
  • Dodecane-1,12-diol : The dual hydroxyl groups enhance hydrophilicity, making it suitable for polyurethane synthesis. It is chemically stable but incompatible with strong acids/oxidizers .
  • cis-11-Hexadecenal : The aldehyde group participates in condensation reactions (e.g., forming Schiff bases). Its extended carbon chain and double bond position mimic insect pheromones .

Molecular Weight and Physical Properties

  • 11-Dodecenol has the lowest molecular weight (184.32 g/mol) among the compounds, contributing to higher volatility compared to the diol and aldehyde analogs.
  • Dodecane-1,12-diol ’s higher molecular weight (202.34 g/mol) and dual hydroxyl groups increase its melting point and solubility in polar solvents .
  • cis-11-Hexadecenal’s longer carbon chain (C₁₆) and aldehyde functionality make it less volatile and more reactive in nucleophilic additions compared to 11-Dodecenol .

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